molecular formula C17H17N5O2S2 B3014728 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide CAS No. 1226435-39-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Cat. No. B3014728
CAS RN: 1226435-39-7
M. Wt: 387.48
InChI Key: DZYDPBKZQYXTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S2 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) involved the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential use of thiadiazole derivatives in developing novel insecticides, highlighting the chemical versatility of thiadiazole in synthesizing compounds with significant biological activities (Fadda et al., 2017).

Antimicrobial and Anticancer Activity

Another area of application is the synthesis of novel heterocyclic compounds for antimicrobial and anticancer purposes. For instance, compounds with thiadiazole and pyrimidine moieties have shown promising results against various bacterial and fungal strains, as well as certain cancer cell lines. This includes the work of Youssef et al. (2011), who tested the biocidal properties of synthesized compounds, revealing their potential as antimicrobial agents (Youssef et al., 2011). Additionally, the study by Gangjee et al. (2009) on dual inhibitors of thymidylate synthase and dihydrofolate reductase underscores the potential of thiadiazole derivatives as antitumor agents (Gangjee et al., 2009).

Drug Design and Synthesis

The chemical versatility of thiadiazole and pyrimidine derivatives also extends to drug design, where these compounds serve as key intermediates in synthesizing more complex molecules with potential therapeutic applications. For example, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, as reported by Shukla et al. (2012), highlights the role of thiadiazole derivatives in designing glutaminase inhibitors, which are relevant in cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c1-3-25-17-21-20-16(26-17)19-14(23)9-22-10-18-13(8-15(22)24)12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYDPBKZQYXTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.